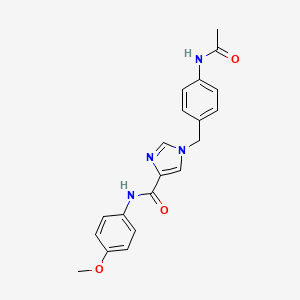

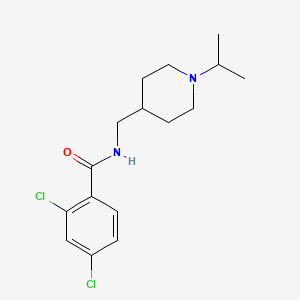

2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

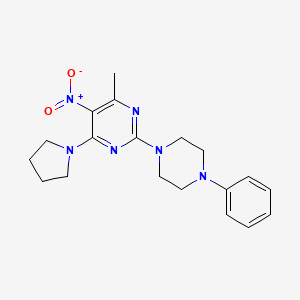

“2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine-containing compounds, like “this compound”, has been widespread . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular weight of “this compound” is 329.27.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The empirical formula for “this compound” is C16H22Cl2N2O.Wissenschaftliche Forschungsanwendungen

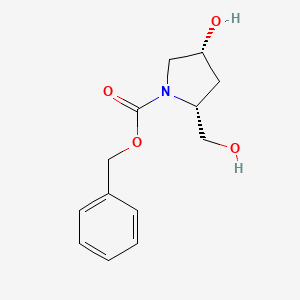

Synthesis and Characterization

Research on benzamide derivatives has demonstrated sophisticated methodologies for their synthesis and characterization. For instance, the synthesis of specific benzamide compounds involves the reaction of certain chloride precursors with amino derivatives, followed by characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These methods could potentially be adapted for the synthesis and detailed characterization of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, providing insight into its structure and properties (Adam et al., 2016).

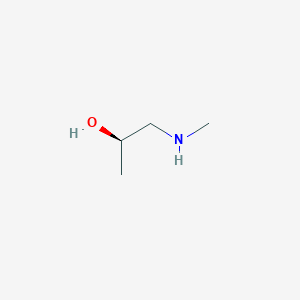

Biological Activity

Several benzamide derivatives exhibit notable biological activities, including anti-acetylcholinesterase, antibacterial, and antitumor effects. For example, specific piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, a property relevant to the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990). These findings suggest that this compound could also possess biological activities worth exploring.

Photocatalytic Applications

The modification and support of photocatalysts with benzamide compounds have been investigated, showing enhanced rates of photodegradation for certain pollutants. This suggests a potential application of this compound in environmental remediation or as a component in the design of new photocatalytic materials (Torimoto et al., 1996).

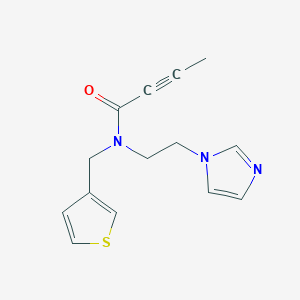

Antimicrobial and Antipathogenic Properties

Thiourea derivatives related to benzamides have shown significant antimicrobial and antibiofilm properties against various bacterial strains. This area of research highlights the potential of benzamide compounds, including this compound, in the development of new antimicrobial agents capable of combating resistant bacteria and biofilm-related infections (Limban et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” and similar compounds may continue to be an area of interest in pharmaceutical research.

Wirkmechanismus

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in biological activity .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that the effects could be diverse and significant .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMKAIWJOPJJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)